![molecular formula C7H8N4 B11921564 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)
1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach is the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially saturated derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and aryl halides are used under conditions such as heating or the presence of catalysts.
Major Products:
Oxidation: N-oxides of the imidazopyridine ring.
Reduction: Partially saturated imidazopyridine derivatives.
Substitution: Various substituted imidazopyridine derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This interaction can lead to the displacement of RELA/p65 and associated coregulators from the promoter, thereby modulating gene expression.
Comparación Con Compuestos Similares
1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine: This compound is known for its mutagenic properties and is found in well-cooked meat and fish.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another similar compound with potential biological activities.
Uniqueness: 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to modulate NF-kappa-B activity sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
1-methylimidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10) |
Clave InChI |
SGEQLXKFRBWJAM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



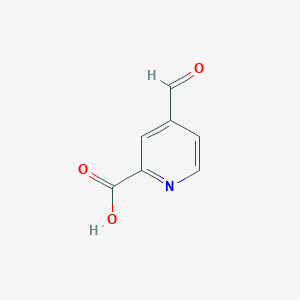
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)

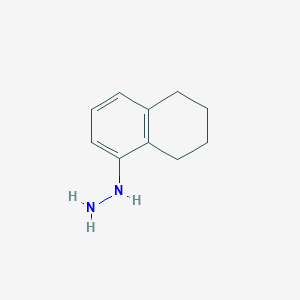
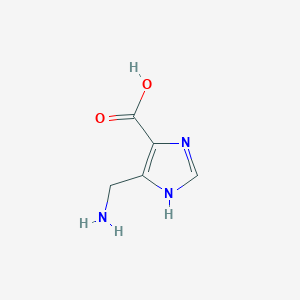
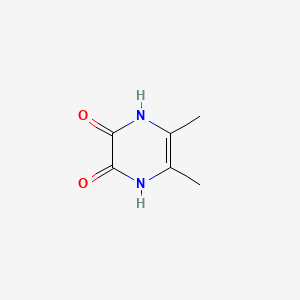

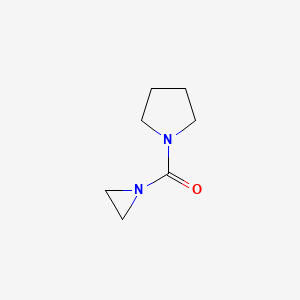
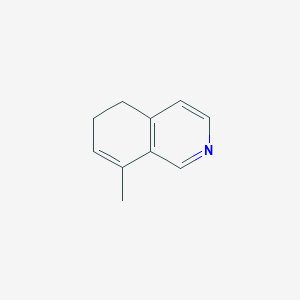

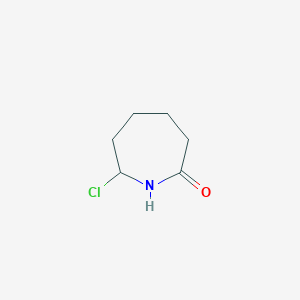
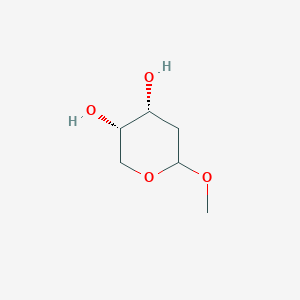
![5-amino-3H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11921579.png)
